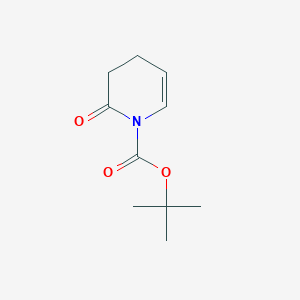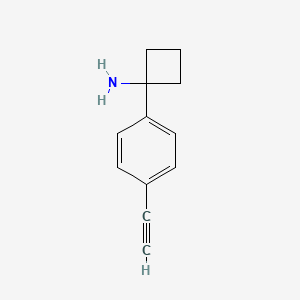
1-(4-Ethynylphenyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylphenyl)cyclobutanamine is an organic compound with the molecular formula C12H13N It is characterized by a cyclobutanamine core attached to a phenyl ring substituted with an ethynyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)cyclobutanamine can be synthesized through a series of organic reactions. One common method involves the Sonogashira–Hagihara coupling reaction, which is used to form the ethynyl group on the phenyl ring. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Halogenating agents or alkylating agents are used under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or amines.
Scientific Research Applications
1-(4-Ethynylphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclobutanamine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-(4-Bromophenyl)cyclobutanamine: Substituted with a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(4-Methylphenyl)cyclobutanamine: Contains a methyl group, which affects its steric and electronic properties.
Uniqueness: 1-(4-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it valuable in synthetic chemistry and material science .
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-4-6-11(7-5-10)12(13)8-3-9-12/h1,4-7H,3,8-9,13H2 |
InChI Key |
WFDFXZCCTPBKBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


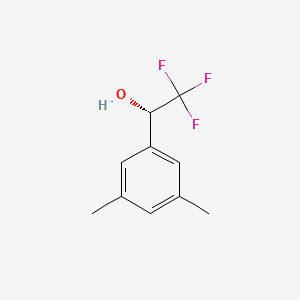

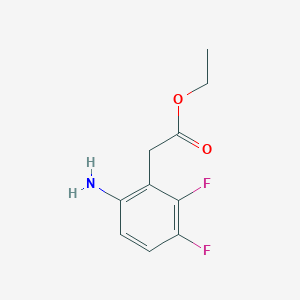

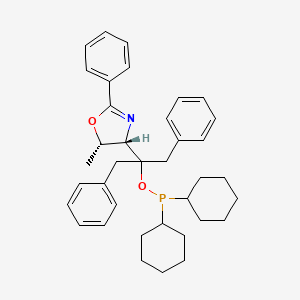

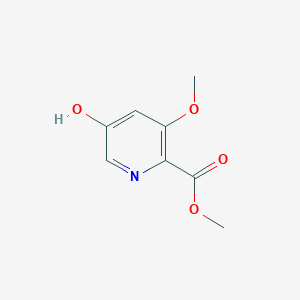
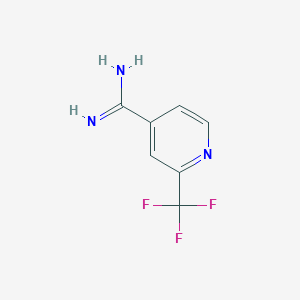
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
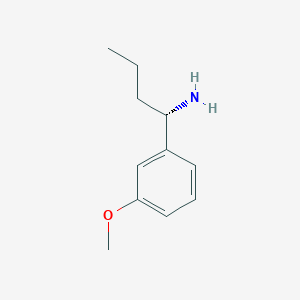
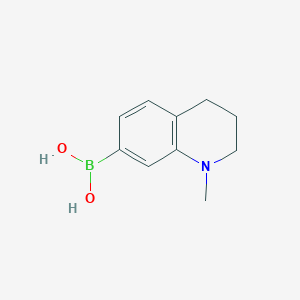
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
